molecular formula C17H21NO5S B11082396 Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate

Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate

Cat. No.: B11082396
M. Wt: 351.4 g/mol
InChI Key: LXMFQDKNTTZAON-UHFFFAOYSA-N
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Description

ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a furan ring, a carboxylate group, and a sulfonamide moiety attached to a trimethylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylate core, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]THIOPHENE-2-CARBOXYLATE: Similar structure but with a thiophene ring instead of a furan ring.

    ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]PYRROLE-2-CARBOXYLATE: Contains a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of ETHYL 5-[(2,4,6-TRIMETHYLBENZENESULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 5-[[(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H21NO5S/c1-5-22-17(19)15-7-6-14(23-15)10-18-24(20,21)16-12(3)8-11(2)9-13(16)4/h6-9,18H,5,10H2,1-4H3

InChI Key

LXMFQDKNTTZAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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